molecular formula C4H2ClIN2 B3024086 2-Chloro-6-iodopyrazine CAS No. 120531-35-3

2-Chloro-6-iodopyrazine

Cat. No.: B3024086
CAS No.: 120531-35-3
M. Wt: 240.43 g/mol
InChI Key: OVZLLWLBKKQGKP-UHFFFAOYSA-N
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Description

2-Chloro-6-iodopyrazine is a heterocyclic aromatic compound with the molecular formula C₄H₂ClIN₂ It is characterized by the presence of both chlorine and iodine atoms attached to a pyrazine ring

Biochemical Analysis

Biochemical Properties

It is known that the compound has a high GI absorption and is a CYP1A2 inhibitor . This suggests that 2-Chloro-6-iodopyrazine may interact with enzymes, proteins, and other biomolecules in the body, potentially influencing biochemical reactions.

Molecular Mechanism

It is known that pyrazine derivatives can undergo various transition metal-catalyzed reactions, such as Sonogashira, Heck, Suzuki, and Stille reactions . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

It is known that the compound has a high solubility in water , suggesting that it could be stable in aqueous solutions over time

Metabolic Pathways

It is known that pyrazine derivatives can undergo various metabolic reactions

Preparation Methods

The synthesis of 2-Chloro-6-iodopyrazine typically involves halogenation reactions. One common method is the iodination of 2-chloropyrazine using iodine and a suitable oxidizing agent. Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Negishi reaction, where 2-chloropyrazine is reacted with an acetylenic zinc reagent to yield the desired product .

Chemical Reactions Analysis

2-Chloro-6-iodopyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or iodine atom is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille reactions.

    Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-6-iodopyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Chloro-6-iodopyrazine can be compared with other halogenated pyrazines, such as:

  • 2-Chloro-5-iodopyrazine
  • 2-Bromo-6-iodopyrazine
  • 2-Chloro-3-iodopyrazine

These compounds share similar reactivity patterns but differ in their specific substitution positions, which can influence their chemical behavior and applications. The unique combination of chlorine and iodine in this compound provides distinct reactivity that can be exploited in various synthetic transformations .

Properties

IUPAC Name

2-chloro-6-iodopyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-3-1-7-2-4(6)8-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZLLWLBKKQGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120531-35-3
Record name 2-chloro-6-iodopyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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